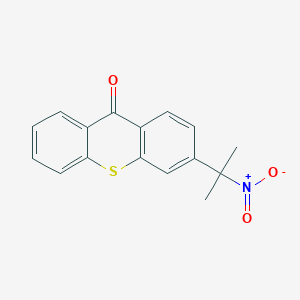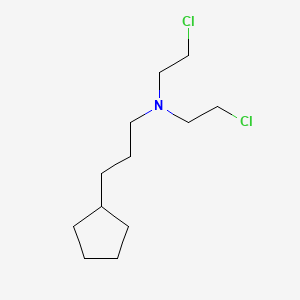
N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine: is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with a cyclopentyl group and a propan-1-amine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine typically involves the reaction of 3-cyclopentylpropan-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with chloroethyl chloride. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of secondary amines.
Applications De Recherche Scientifique
Chemistry: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its alkylating properties make it valuable in the preparation of complex molecules.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is particularly useful in investigating DNA damage and repair mechanisms.
Medicine: The compound has potential applications in the development of chemotherapeutic agents. Its ability to alkylate DNA makes it a candidate for cancer treatment research.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require alkylating agents.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen or oxygen in DNA, leading to the formation of cross-links. These cross-links can interfere with DNA replication and transcription, ultimately causing cell death. The compound targets DNA and other nucleophilic biomolecules, disrupting their normal functions.
Comparaison Avec Des Composés Similaires
N,N-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropyl group instead of a cyclopentyl group.
N,N-Bis(2-chloroethyl)nitrosourea: Known for its use in chemotherapy due to its ability to cross-link DNA.
Uniqueness: N,N-Bis(2-chloroethyl)-3-cyclopentyl-propan-1-amine is unique due to the presence of the cyclopentyl group, which can influence its reactivity and biological activity. The cyclopentyl group may provide steric hindrance, affecting the compound’s interaction with biological targets and potentially leading to different pharmacokinetic properties compared to other nitrogen mustards.
Propriétés
Numéro CAS |
93532-08-2 |
|---|---|
Formule moléculaire |
C12H23Cl2N |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-3-cyclopentylpropan-1-amine |
InChI |
InChI=1S/C12H23Cl2N/c13-7-10-15(11-8-14)9-3-6-12-4-1-2-5-12/h12H,1-11H2 |
Clé InChI |
GUVMMHLCUCQKOO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCCN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


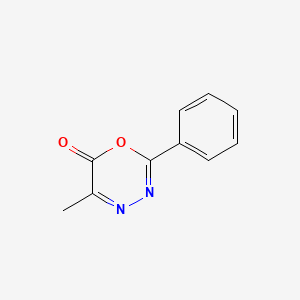
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
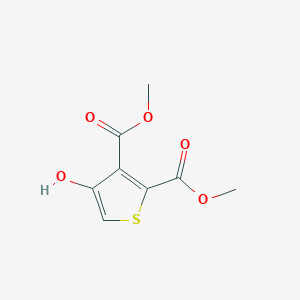
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
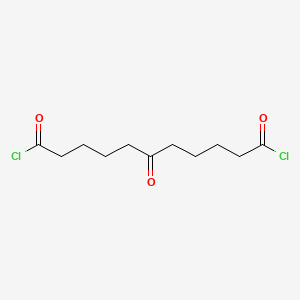
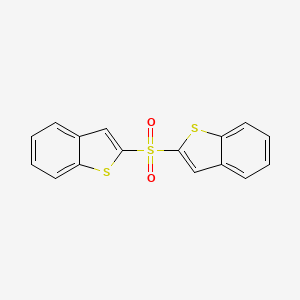
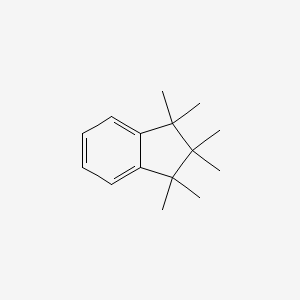

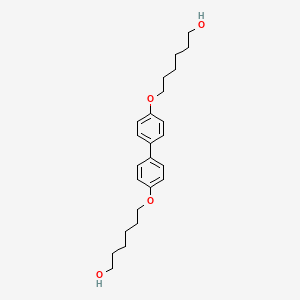
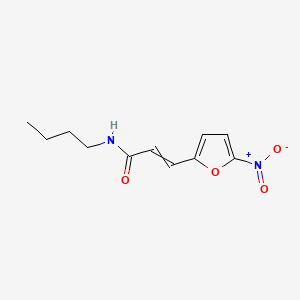

![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
